

Technical Support Center: NOSO-502 and Colistin Cross-Resistance

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Compound of Interest		
Compound Name:	NOSO-502	
Cat. No.:	B15565946	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for cross-resistance between the novel antibiotic **NOSO-502** and the last-resort polymyxin, colistin.

Frequently Asked Questions (FAQs)

Q1: What are the mechanisms of action for NOSO-502 and colistin?

A1: **NOSO-502** and colistin have distinct mechanisms of action. **NOSO-502** is a novel antibiotic belonging to the odilorhabdin class, which inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Colistin, a polymyxin antibiotic, disrupts the integrity of the bacterial outer membrane by interacting with the lipid A component of lipopolysaccharide (LPS), leading to cell lysis.[1][3]

Q2: Is there a potential for cross-resistance between **NOSO-502** and colistin?

A2: Yes, while **NOSO-502** is active against many colistin-resistant strains, cross-resistance has been observed, particularly in Klebsiella pneumoniae and Enterobacter cloacae complex species.[1][4] This is not due to a shared mechanism of action but rather a linked regulatory pathway.

Q3: What is the primary mechanism of cross-resistance between **NOSO-502** and colistin?



A3: The primary mechanism of cross-resistance involves mutations in the two-component regulatory system (TCS) CrrAB.[1][3][5] Specifically, mutations in the sensor kinase gene crrB can lead to a dual-resistance phenotype through two distinct downstream effects:

- **NOSO-502** Resistance: Upregulation of the Resistance-Nodulation-Division (RND) family efflux pump component, KexD.[1][5] This pump actively removes **NOSO-502** from the bacterial cell.
- Colistin Resistance: Alterations in lipopolysaccharide (LPS) structure through the modulation
 of the PmrAB and/or PhoPQ two-component systems.[1][3] This modification of lipid A
 reduces colistin's ability to bind to the bacterial outer membrane.

Q4: Is NOSO-502 effective against strains with common colistin resistance mechanisms?

A4: Generally, yes. **NOSO-502** has been shown to be effective against strains with several common colistin resistance mechanisms, including mutations in pmrA, pmrB, mgrB, and phoQ, as well as those carrying the plasmid-mediated mcr-1, mcr-2, and mcr-3 genes.[6] The key exception is resistance mediated by mutations in the crrB gene.[6]

Troubleshooting Guides

Problem 1: I am observing high MIC values for **NOSO-502** in a colistin-resistant strain of K. pneumoniae or E. cloacae.

- Possible Cause: The colistin resistance in your strain may be mediated by a mutation in the crrB gene of the CrrAB two-component system. This can lead to the upregulation of the KexD efflux pump, which confers resistance to NOSO-502.[1][5]
- Troubleshooting Steps:
 - Sequence the crrAB locus: Perform Sanger or whole-genome sequencing to identify potential mutations in the crrA and crrB genes.
 - Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of the kexD gene. A significant increase in kexD expression in your resistant isolate compared to a susceptible control would support this mechanism.



• Efflux pump inhibitor assay: Perform MIC testing with **NOSO-502** in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI) like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or PAβN (phenylalanine-arginine β-naphthylamide). A significant reduction in the **NOSO-502** MIC in the presence of an EPI would suggest efflux-mediated resistance.

Problem 2: My experimental results show variable or "heteroresistance" to **NOSO-502** in an E. cloacae population.

- Possible Cause: Some strains of E. cloacae, particularly those belonging to specific genetic clusters (e.g., Hoffmann's clusters XI and XII), can exhibit heteroresistance to NOSO-502.[1]
 [4][7] This means that a subpopulation of cells within the larger susceptible population can grow at higher concentrations of the antibiotic.[1]
- Troubleshooting Steps:
 - Perform a Population Analysis Profile (PAP): This is the gold standard for detecting and quantifying heteroresistance.[6] By plating a high-density inoculum on agar plates with a range of NOSO-502 concentrations, you can visualize and quantify the resistant subpopulation.
 - Subculture resistant colonies: Isolate colonies that grow on the higher concentration plates from your PAP experiment. Re-test their MIC for NOSO-502 after subculturing in antibioticfree media. If the resistance is unstable and the MIC returns to a susceptible level, this is characteristic of heteroresistance.

Data Presentation

Table 1: In Vitro Activity of **NOSO-502** against Colistin-Susceptible and -Resistant Enterobacteriaceae



Bacterial Species	Colistin Resistance Mechanism	Colistin MIC (μg/mL)	NOSO-502 MIC (μg/mL)	Reference
E. coli	Wild-Type	≤2	1-4	[6]
E. coli	mcr-1	>2	2	[6]
K. pneumoniae	Wild-Type	≤2	0.5-2	[6]
K. pneumoniae	pmrB mutation	>2	1	[6]
K. pneumoniae	mgrB inactivation	>2	1-2	[6]
K. pneumoniae	crrB mutation	>2	16	[6]
E. cloacae complex (Cluster I-X)	Variable	Variable	1-2	[1]
E. cloacae complex (Cluster XI-XII)	High	>64	16-32	[1]

Table 2: MIC50 and MIC90 Values for **NOSO-502** against Enterobacter cloacae Complex (ECC)

Organism	Number of Isolates	NOSO-502 MIC50 (µg/mL)	NOSO-502 MIC90 (µg/mL)	NOSO-502 MIC Range (μg/mL)	Reference
ECC (all clusters)	75	1	2	0.5-32	[1][4]

Experimental Protocols

1. Broth Microdilution MIC Determination (adapted from CLSI M07 guidelines)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of **NOSO-502** and colistin.



Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland
- Stock solutions of NOSO-502 and colistin sulfate
- Multichannel pipette

Procedure:

- \circ Prepare serial two-fold dilutions of **NOSO-502** and colistin in CAMHB in the 96-well plates. The final volume in each well should be 50 μ L.
- Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This should then be diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
- \circ Add 50 μL of the standardized bacterial inoculum to each well, bringing the total volume to 100 μL .
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- 2. Time-Kill Assay (based on CLSI M26-A guidelines)

This assay determines the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[2][8]

Materials:



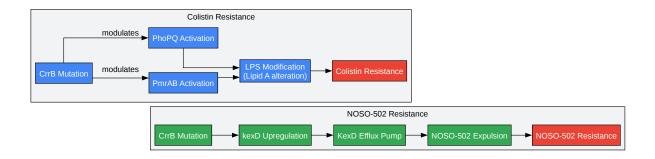
- Culture tubes with CAMHB
- Bacterial inoculum standardized to 0.5 McFarland
- Stock solutions of NOSO-502 and colistin
- Sterile saline or PBS for dilutions
- Tryptic Soy Agar (TSA) plates
- Incubator with shaking capabilities

Procedure:

- Prepare tubes of CAMHB containing **NOSO-502** or colistin at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without any antibiotic.
- Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
- Incubate the tubes at 35°C ± 2°C with agitation.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
- Plate 100 μL of the appropriate dilutions onto TSA plates.
- Incubate the plates at 35°C ± 2°C for 18-24 hours.
- Count the colonies on the plates (ideally between 30 and 300 colonies) and calculate the CFU/mL for each time point and concentration.
- Plot log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]

Mandatory Visualizations

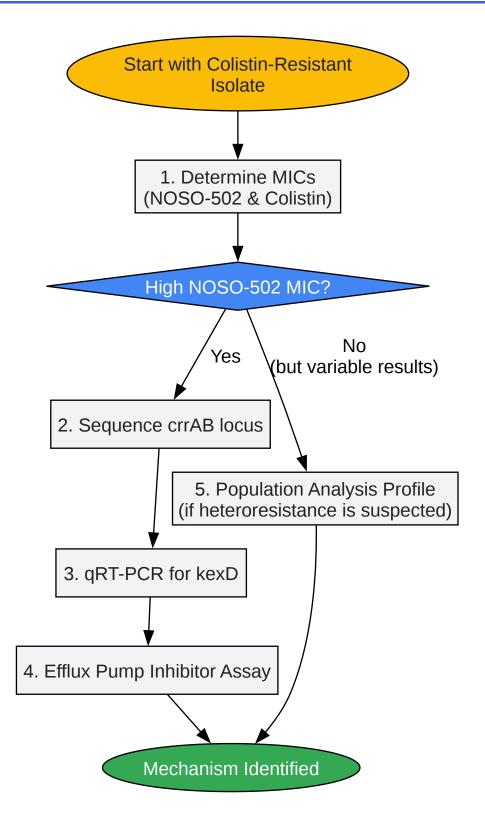




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Caption: CrrAB-mediated cross-resistance pathway.





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Caption: Troubleshooting workflow for **NOSO-502** resistance.



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